1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
There are two variants of hydrosilylation depending on the position of the substituents in relation to the nitrogen atom. The main route is 1,4-hydrosilylation, when a hydride attack occurs at C4 .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed new heterocyclic compounds with potential anti-inflammatory and analgesic activities by synthesizing derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds were evaluated for their inhibitory activities on cyclooxygenase enzymes (COX-1/COX-2), showcasing potential therapeutic applications in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Studies
The antimicrobial and antifungal properties of new pyridine derivatives have been explored, highlighting the importance of structural modification in enhancing biological activity. These studies emphasize the role of chemical synthesis in discovering new treatments for microbial infections (N. Patel & S. N. Agravat, 2007).
Molecular Assembly and Hydrogen Bonding
Investigations into the hydrogen bonding patterns of isonipecotamide with nitro-substituted benzoic acids reveal insights into the molecular assembly processes. Such studies contribute to our understanding of crystal engineering and the design of molecular materials with specific properties (Graham Smith & U. Wermuth, 2010).
Discovery of Antagonists with Anti-HIV-1 Activity
Research into piperidine-4-carboxamide CCR5 antagonists has led to the discovery of compounds like TAK-220 with highly potent anti-HIV-1 activity. These findings are crucial in the ongoing search for effective treatments against HIV-1 by targeting the CCR5 receptor (S. Imamura et al., 2006).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been associated with a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that pharmacokinetic studies of peroral sulfonamides, which are structurally related to this compound, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-acetylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-11(19)18-6-4-12(5-7-18)16(20)17-13-2-3-14-15(10-13)22-9-8-21-14/h12-15H,2-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIODKNBKIEAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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